In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Bromophenyl)-1,1-diethylurea
In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Bromophenyl)-1,1-diethylurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 3-(4-Bromophenyl)-1,1-diethylurea. Due to the limited availability of experimental data in publicly accessible databases, this guide also includes detailed experimental protocols for the determination of key physicochemical parameters, which are crucial for drug development and scientific research.
Core Physicochemical Data
The following tables summarize the available quantitative data for 3-(4-Bromophenyl)-1,1-diethylurea. It is important to note that while some identifiers and a predicted value for lipophilicity are available, experimental data for properties such as melting point, boiling point, and aqueous solubility for this specific molecule are not readily found in the public domain.
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | 3-(4-Bromophenyl)-1,1-diethylurea |
| CAS Number | 25434-09-7 |
| Molecular Formula | C₁₁H₁₅BrN₂O |
| Molecular Weight | 271.15 g/mol |
| SMILES | CCN(CC)C(=O)NC1=CC=C(C=C1)Br |
| InChI | InChI=1S/C11H15BrN2O/c1-3-14(4-2)11(15)13-10-7-5-9(12)6-8-10/h5-8H,3-4H2,1-2H3,(H,13,15) |
| InChIKey | HSAGFECTAIXETP-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Aqueous Solubility | Data not available | - |
| pKa | Data not available | - |
| LogP (Octanol-Water Partition Coefficient) | 2.9 (Predicted) | PubChem |
Experimental Protocols
Given the absence of readily available experimental data, this section provides detailed methodologies for determining key physicochemical properties. These protocols are based on standard laboratory practices.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.
Protocol: Capillary Method
-
Sample Preparation: A small amount of the dry, powdered 3-(4-Bromophenyl)-1,1-diethylurea is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.
Aqueous Solubility Determination
Aqueous solubility is a crucial property for drug candidates, influencing their absorption and distribution.
Protocol: Shake-Flask Method
-
Sample Preparation: An excess amount of 3-(4-Bromophenyl)-1,1-diethylurea is added to a known volume of purified water or a relevant buffer solution in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A sample of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.
Protocol: Shake-Flask Method
-
Solvent Preparation: Equal volumes of n-octanol and water (or a relevant buffer) are mixed and allowed to saturate each other. The two phases are then separated.
-
Partitioning: A known amount of 3-(4-Bromophenyl)-1,1-diethylurea is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique (e.g., HPLC).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Visualizations
Experimental Workflow for Physicochemical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties discussed.
As no specific signaling pathways involving 3-(4-Bromophenyl)-1,1-diethylurea have been identified in the literature, a signaling pathway diagram is not applicable at this time. Further research into the biological activity of this compound would be necessary to elucidate any such pathways.
